molecular formula C10H10O3 B15088078 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)- CAS No. 31788-37-1

2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)-

Cat. No.: B15088078
CAS No.: 31788-37-1
M. Wt: 178.18 g/mol
InChI Key: SADMZRGJXMTBLW-UHFFFAOYSA-N
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Description

2-Allyl-6-methoxybenzo-1,4-quinone is an organic compound with the molecular formula C10H10O3 It is a derivative of benzoquinone, characterized by the presence of an allyl group and a methoxy group attached to the quinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-6-methoxybenzo-1,4-quinone typically involves the alkylation of 2-methoxybenzo-1,4-quinone with an allyl halide under basic conditions. The reaction can be carried out using a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is usually heated to reflux to facilitate the alkylation process.

Industrial Production Methods

While specific industrial production methods for 2-allyl-6-methoxybenzo-1,4-quinone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-6-methoxybenzo-1,4-quinone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinone derivatives.

    Reduction: It can be reduced to the corresponding hydroquinone.

    Substitution: The allyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinones, while reduction will produce hydroquinones. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Allyl-6-methoxybenzo-1,4-quinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s quinone structure makes it a useful probe for studying redox reactions in biological systems.

    Medicine: Quinone derivatives, including 2-allyl-6-methoxybenzo-1,4-quinone, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: It can be used in the development of dyes, pigments, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-allyl-6-methoxybenzo-1,4-quinone involves its ability to undergo redox reactions. In biological systems, quinones can accept and donate electrons, making them effective in processes like electron transport and oxidative stress responses. The compound can interact with various molecular targets, including enzymes and proteins, influencing cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzo-1,4-quinone: Lacks the allyl group, making it less reactive in certain substitution reactions.

    2-Allyl-1,4-dimethoxybenzene: Contains an additional methoxy group, altering its chemical properties and reactivity.

    2-Phenylbenzo-1,4-quinone: Has a phenyl group instead of an allyl group, leading to different reactivity and applications.

Uniqueness

2-Allyl-6-methoxybenzo-1,4-quinone is unique due to the presence of both an allyl and a methoxy group on the quinone ring

Properties

CAS No.

31788-37-1

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-methoxy-6-prop-2-enylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H10O3/c1-3-4-7-5-8(11)6-9(13-2)10(7)12/h3,5-6H,1,4H2,2H3

InChI Key

SADMZRGJXMTBLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C=C(C1=O)CC=C

Origin of Product

United States

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